molecular formula C10H12N2O3 B12946333 1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol

1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol

Cat. No.: B12946333
M. Wt: 208.21 g/mol
InChI Key: YRNHUCWLBRLYEL-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol typically involves the reaction of indole derivatives with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure maximum efficiency and minimal waste. The use of advanced purification techniques, such as chromatography and crystallization, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl and amino groups in the compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted indole compounds.

Scientific Research Applications

1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for biochemical studies.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups in the compound play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in structure but with different functional groups.

    Indole-3-acetic acid: Another indole derivative with distinct biological activities.

    N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: A compound with similar functional groups but different applications.

Uniqueness

1-((2-Hydroxyethyl)amino)-1H-indole-5,6-diol is unique due to its specific combination of hydroxyl and amino groups attached to the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

1-(2-hydroxyethylamino)indole-5,6-diol

InChI

InChI=1S/C10H12N2O3/c13-4-2-11-12-3-1-7-5-9(14)10(15)6-8(7)12/h1,3,5-6,11,13-15H,2,4H2

InChI Key

YRNHUCWLBRLYEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=CC(=C(C=C21)O)O)NCCO

Origin of Product

United States

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